N-[4-(Allyloxy)phenyl]-2-bromoacetamide
Description
Contextualization within Halogenated Acetamides and Aryl Ethers
N-[4-(Allyloxy)phenyl]-2-bromoacetamide is a member of two significant classes of organic compounds: halogenated acetamides and aryl ethers.
Aryl Ethers are a class of organic compounds featuring an ether linkage (an oxygen atom connected to two alkyl or aryl groups) where at least one of the groups is an aromatic ring. numberanalytics.comsolubilityofthings.com This structural feature imparts a unique set of physical and chemical properties, including increased stability and higher boiling points compared to their aliphatic counterparts. fiveable.me Aryl ethers are widely utilized as solvents and are crucial building blocks in the synthesis of pharmaceuticals, fragrances, and other complex organic molecules. numberanalytics.comfiveable.menumberanalytics.com The aromatic ring in aryl ethers can undergo electrophilic aromatic substitution, allowing for further functionalization. fiveable.me The ether linkage, while generally stable, can be cleaved under specific acidic or basic conditions, a reactivity that is harnessed in various synthetic strategies. numberanalytics.comteachy.ai
Halogenated Acetamides , specifically α-haloamides, are amides that possess a halogen atom on the carbon adjacent to the carbonyl group. This feature renders the α-carbon susceptible to nucleophilic attack, making these compounds valuable precursors for the synthesis of a wide array of other molecules. nih.gov The reactivity of the C-X (carbon-halogen) bond can be exploited in various transformations, including substitution reactions with nitrogen and oxygen nucleophiles to form α-amino amides and α-alkoxy amides, respectively. nih.gov The synthesis of α-halo amides typically involves the reaction of an α-haloacetyl halide with an amine. nih.gov These compounds are versatile intermediates in the construction of various heterocyclic systems and peptidomimetics. nih.gov
This compound possesses both the characteristic aryl ether moiety (the allyloxy group attached to the phenyl ring) and the halogenated acetamide (B32628) functionality (the bromoacetamide group). This dual character makes it a highly versatile reagent in organic synthesis, offering multiple reaction sites for chemical modification.
Significance of Multifunctionalized Aromatic Compounds in Synthetic Design
Multifunctionalized aromatic compounds, such as this compound, are of paramount importance in modern synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. jocpr.comwalshmedicalmedia.com
Aromatic compounds are foundational in drug design, with a significant percentage of approved drugs containing at least one aromatic ring. researchgate.net The rigid and planar nature of aromatic rings provides a stable scaffold for constructing three-dimensional molecular architectures crucial for binding to biological targets like proteins and nucleic acids. jocpr.com The π-electron system of aromatic rings allows for various non-covalent interactions, such as π-stacking, which are vital for molecular recognition processes. jocpr.comresearchgate.net
The presence of multiple functional groups on an aromatic core offers several advantages in synthetic design:
Versatility in Synthesis: Different functional groups can be selectively addressed and transformed, allowing for the stepwise construction of complex molecular targets. numberanalytics.com For instance, in this compound, the bromoacetamide moiety can participate in alkylation reactions, while the allyl group can undergo reactions such as addition or rearrangement, and the aromatic ring can be subjected to substitution reactions.
Fine-Tuning of Properties: The electronic and steric properties of a molecule can be precisely modulated by introducing or modifying functional groups on the aromatic ring. jocpr.com This is critical for optimizing a drug candidate's efficacy, selectivity, and pharmacokinetic profile. jocpr.comnih.gov
Access to Diverse Chemical Space: The ability to combine different functionalities on a single aromatic scaffold expands the range of accessible molecular structures, enabling the development of novel compounds with desired properties. numberanalytics.com
In essence, the strategic incorporation of multiple functional groups onto an aromatic framework, as exemplified by this compound, provides chemists with a powerful toolkit for the rational design and synthesis of new molecules for a wide range of applications, from pharmaceuticals to advanced materials. walshmedicalmedia.com
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-(4-prop-2-enoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-2-7-15-10-5-3-9(4-6-10)13-11(14)8-12/h2-6H,1,7-8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUQRDOXYBJHTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)NC(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Reactivity and Mechanistic Investigations of N 4 Allyloxy Phenyl 2 Bromoacetamide
Reactivity Profiles Governed by the 2-Bromoacetamide (B1266107) Functionality
The 2-bromoacetamide portion of the molecule is characterized by an electrophilic α-carbon and an amide linkage, which together provide several avenues for chemical modification.
The carbon atom bonded to the bromine in the N-[4-(allyloxy)phenyl]-2-bromoacetamide is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom itself. This makes it an excellent substrate for nucleophilic substitution reactions, typically proceeding through an S(_N)2 mechanism. The bromide ion is a good leaving group, facilitating the displacement by a wide variety of nucleophiles.
This reactivity allows for the introduction of diverse functional groups at the α-position, leading to the synthesis of a broad spectrum of derivatives. Common nucleophiles include amines, thiols, alcohols, and carboxylates, which form α-amino amides, α-thio amides, α-hydroxy amides, and α-acyloxy amides, respectively. These products are often valuable intermediates in the synthesis of more complex molecules, including peptides and other biologically active compounds.
Table 1: Examples of Nucleophilic Displacement Reactions
| Nucleophile | Reagent Example | Product Class | Significance |
|---|---|---|---|
| Amine | Ammonia, Primary/Secondary Amines | α-Amino Amide Derivative | Building blocks for peptides and alkaloids. |
| Thiol | Thiols, Thiolates | α-Thioether Amide Derivative | Used in the synthesis of sulfur-containing heterocycles. |
| Alkoxide/Hydroxide | Sodium Methoxide, Potassium Hydroxide | α-Hydroxy Amide Derivative | Precursors to α-hydroxy acids and esters. |
| Carboxylate | Sodium Acetate | α-Acyloxy Amide Derivative | Can be hydrolyzed to α-hydroxy amides. |
| Azide | Sodium Azide | α-Azido Amide Derivative | Can be reduced to form α-amino amides. |
The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a carbon-centered radical. This process is typically initiated by radical initiators, such as azobisisobutyronitrile (AIBN), or through photolysis. Once formed, the resulting α-amido radical is stabilized by the adjacent carbonyl and nitrogen groups.
Reductive dehalogenation is a common transformation that proceeds via this radical intermediate. In this reaction, a hydrogen atom donor, such as tributyltin hydride (Bu(_3)SnH) or a tris(trimethylsilyl)silane (B43935) (TTMSS), quenches the carbon radical to yield the corresponding debrominated acetamide (B32628), N-[4-(allyloxy)phenyl]acetamide. This method provides a mild way to remove the α-bromine. The generated radical can also participate in intermolecular or intramolecular addition reactions, a key step in forming new carbon-carbon bonds. youtube.com
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org The reaction proceeds by treating the amide with bromine and a strong base, which forms an N-bromoamide intermediate in situ. masterorganicchemistry.com This intermediate then undergoes a rearrangement to an isocyanate, which is subsequently hydrolyzed to the amine. wikipedia.orgthermofisher.com
While this compound is a secondary amide and thus not a direct substrate for the classical Hofmann rearrangement, the reaction is highly relevant to N-substituted bromoamides. An efficient one-pot procedure for the Hofmann rearrangement using N-bromoacetamide (NBA) as the reagent has been developed, which produces carbamates in high yields from primary amides. organic-chemistry.orgresearchgate.net This method is often superior to using N-bromosuccinimide (NBS), as it minimizes side reactions like aromatic bromination. organic-chemistry.org For instance, if the starting material were the primary amide 4-(allyloxy)benzamide, it could be converted to the corresponding benzyl (B1604629) carbamate (B1207046) or amine via this rearrangement.
The key steps of the Hofmann rearrangement are:
Deprotonation of the amide by a base.
Reaction of the amide anion with bromine to form an N-bromoamide.
A second deprotonation to form an N-bromoamide anion.
Rearrangement of the alkyl or aryl group from the carbonyl carbon to the nitrogen, with the simultaneous loss of the bromide ion, to form an isocyanate.
Hydrolysis of the isocyanate to a carbamic acid, which decarboxylates to yield the primary amine. wikipedia.org
While this compound itself is not typically used as a halogenating agent, related N-bromoamides, such as N-bromosuccinimide (NBS), are widely employed for this purpose. rsc.org These reagents serve as convenient and easier-to-handle sources of electrophilic or radical bromine compared to molecular bromine. rsc.orgyoutube.com
N-bromoamides are used in several key halogenation reactions:
Allylic and Benzylic Bromination: In the presence of a radical initiator or light, NBS can selectively brominate the position adjacent to a double bond (allylic) or an aromatic ring (benzylic). youtube.com
Bromofunctionalization of Alkenes: N-bromoamides can add across double bonds to form bromo-functionalized products. The reaction can be initiated by an electrophilic or radical pathway, often leading to the formation of bromohydrins (if water is present) or other vicinal di-functionalized compounds. rsc.org
Site-Selective C-H Bromination: Modern methods utilizing N-bromoamides and visible light have enabled the selective bromination of unactivated aliphatic C-H bonds, a challenging but powerful transformation in complex molecule synthesis. acs.orgacs.org
The mechanism of these reactions generally involves the generation of a bromine radical or a bromonium ion, which then reacts with the unsaturated system. researchgate.net
Transformations Initiated or Directed by the Allyloxy Aryl Group
The allyloxy group attached to the phenyl ring provides a site of unsaturation that can participate in intramolecular reactions, directing the formation of new ring systems.
The allyloxy aryl moiety is a key structural motif for constructing heterocyclic scaffolds, most notably chroman-4-ones, which are present in numerous bioactive molecules and natural products. researchgate.netnih.govsemanticscholar.org A powerful strategy for synthesizing these structures involves a radical cascade annulation. nih.govrsc.org
While this compound is an amide, extensive research on the closely related 2-(allyloxy)arylaldehydes demonstrates the principle of this transformation. bohrium.comnih.govresearchgate.net The general mechanism involves three key steps:
Radical Generation: An initial radical is generated from a precursor. In the context of this compound, this could be the α-amido radical formed by reductive dehalogenation of the C-Br bond.
Intermolecular Addition/Substitution: This radical adds to a reactive site. In the well-studied aldehyde examples, an external radical (e.g., an alkyl radical from an N-(acyloxy)phthalimide) adds to the aldehyde carbonyl. nih.govresearchgate.net
Intramolecular Radical Cyclization: The newly formed radical intermediate undergoes an intramolecular 6-exo-trig cyclization, where it attacks the double bond of the allyl group. This step forms the six-membered ring characteristic of the chroman skeleton.
Termination/Propagation: The resulting radical is quenched or propagates the chain, yielding the final chroman-4-one derivative.
This cascade approach is highly efficient and allows for the construction of complex molecular architectures in a single step under mild conditions, often promoted by visible light photocatalysis. nih.gov The reaction exhibits broad substrate scope and high functional group tolerance. researchgate.net
Table 2: Radical Precursors for Cascade Annulations Leading to Chroman-4-ones
| Radical Source | Initiation/Catalysis | Resulting Substituent | Reference |
|---|---|---|---|
| N-(Acyloxy)phthalimides | Visible Light / Organophotoredox Catalyst | Alkyl Group | nih.gov, researchgate.net |
| Oxamic Acids | Visible Light / Benzoyl Peroxide (BPO) | Carbamoyl Group | bohrium.com |
| Oxalates | (NH₄)₂S₂O₈ / Heat | Alkoxycarbonyl Group | nih.gov |
| Sulfinic Acids | Visible Light | Sulfonyl Group | |
| α-Bromo Ketones | Photocatalyst | Acylmethyl Group | bohrium.com |
Metal-Catalyzed Reactions (e.g., Palladium-catalyzed oxidative additions and subsequent cyclizations)
The bromoacetamide moiety in this compound serves as a key handle for metal-catalyzed cross-coupling reactions, particularly those employing palladium catalysts. The fundamental mechanism often initiates with the oxidative addition of the carbon-bromine bond to a low-valent palladium(0) complex. This step is crucial as it forms a palladium(II) intermediate, which can then undergo a variety of subsequent transformations.
Palladium-catalyzed reactions are central to modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency. nih.gov In the context of this compound, the α-bromo amide can readily participate in reactions like Suzuki, Heck, and Sonogashira couplings, or amination reactions.
The general catalytic cycle for such a process can be described as follows:
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the bromoacetamide to form a Pd(II) intermediate.
Transmetalation (for coupling reactions): A second reagent, such as an organoboron compound in Suzuki coupling, transfers its organic group to the palladium center. ysu.am
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. nih.gov
Alternatively, the initially formed organopalladium intermediate can undergo intramolecular reactions. If a suitable nucleophile is present within the molecule, an intramolecular cyclization can occur. While the allyloxy group itself is not a strong nucleophile for this purpose, modifications or the introduction of other groups could facilitate such pathways.
A related strategy involves the palladium-catalyzed coupling of the allyl group itself. Reactions involving the coupling of two allylic systems can produce synthetically valuable 1,5-dienes. nih.gov Furthermore, palladium can catalyze the cross-coupling of homoallylic electrophiles, which involves the migration of the palladium intermediate along the alkyl chain via β-hydride elimination and re-insertion. ucmerced.edu
Table 1: Representative Palladium-Catalyzed Reactions Applicable to the Bromoacetamide Moiety
| Reaction Type | Coupling Partner (Example) | Catalyst/Ligand System (Example) | Product Type |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | N-[4-(Allyloxy)phenyl]-2-arylacetamide |
| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | N-[4-(Allyloxy)phenyl]-2-alkenylacetamide |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | N-[4-(Allyloxy)phenyl]-2-alkynylacetamide |
| Buchwald-Hartwig Amination | Amine (e.g., Morpholine) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base | N-[4-(Allyloxy)phenyl]-2-aminoacetamide |
This table presents potential reactions based on the known reactivity of α-bromoacetamides.
Pericyclic Reactions (e.g., Claisen rearrangement of allyloxyarenes)
The allyloxy group attached to the phenyl ring makes this compound a prime candidate for the aromatic Claisen rearrangement. This reaction is a scbt.comscbt.com-sigmatropic rearrangement, which is a type of concerted pericyclic reaction that proceeds through a cyclic transition state involving six electrons. wikipedia.orglibretexts.org
When an allyl phenyl ether is heated, typically at temperatures around 200-250 °C, it undergoes an intramolecular rearrangement to form an ortho-allylphenol. libretexts.org The reaction is driven by the formation of a thermodynamically stable carbonyl group in the intermediate, which then tautomerizes to the aromatic phenol (B47542). wikipedia.orgyoutube.com
The mechanism for the Claisen rearrangement of this compound would proceed as follows:
scbt.comscbt.com-Sigmatropic Rearrangement: Upon heating, the molecule adopts a conformation that allows for a concerted, six-membered cyclic transition state. The C-O bond of the ether cleaves as a new C-C bond forms between the terminal carbon of the allyl group and the ortho position of the benzene (B151609) ring. libretexts.org
Intermediate Formation: This concerted step leads to the formation of a non-aromatic cyclohexadienone intermediate. libretexts.org
Tautomerization: The intermediate rapidly undergoes a proton shift (tautomerization) to restore the aromaticity of the benzene ring, yielding the final product, N-[4-hydroxy-3-allylphenyl]-2-bromoacetamide.
It is important to note that if both ortho positions on the phenyl ring were blocked, the allyl group would migrate to the para position via a subsequent Cope rearrangement. organic-chemistry.org In this specific molecule, the ortho positions are unsubstituted, so the ortho-allylphenol is the expected product.
Table 2: Claisen Rearrangement of this compound
| Reactant | Conditions | Key Intermediate | Product |
| This compound | High Temperature (e.g., >200°C) | 6-allyl-4-(2-bromoacetamido)cyclohexa-2,4-dien-1-one | N-[3-Allyl-4-hydroxyphenyl]-2-bromoacetamide |
Interplay and Chemoselectivity Considerations Between the Bromoacetamide and Allyloxy Functionalities
The presence of two distinct reactive sites in this compound—the C-Br bond and the allyloxy group—necessitates careful consideration of chemoselectivity. Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. nih.gov The choice of reaction conditions and reagents will determine which part of the molecule reacts.
Under Thermal Conditions: The Claisen rearrangement is typically induced by heat alone. libretexts.org The bromoacetamide functionality is generally stable under these conditions, meaning that heating the molecule is likely to selectively induce the rearrangement of the allyloxy group without affecting the C-Br bond.
Under Metal-Catalyzed Conditions: Palladium-catalyzed cross-coupling reactions are typically performed at moderate temperatures (e.g., 60-120 °C) in the presence of a base and specific ligands. ysu.am While these temperatures are lower than those usually required for a rapid Claisen rearrangement, some rearrangement could occur as a competing side reaction, especially during prolonged reaction times. However, the primary reactive site for a palladium(0) catalyst is the C-Br bond due to the ease of oxidative addition. Therefore, reactions like Suzuki or Heck couplings are expected to occur selectively at the bromoacetamide position.
Under Basic or Acidic Conditions: The choice of catalyst can significantly influence selectivity. For instance, in other systems, the use of different types of acids (Brønsted vs. Lewis acid) has been shown to completely reverse the chemoselectivity of a reaction. mdpi.com In the case of this compound, strongly basic conditions, especially at elevated temperatures, could potentially lead to elimination or substitution at the bromoacetamide site, or could be used to deprotonate the phenol produced after a Claisen rearrangement.
Table 3: Chemoselectivity Overview
| Reagent/Condition | Target Functional Group | Likely Major Reaction | Rationale |
| Heat (~200-250°C) | Allyloxy | Claisen Rearrangement | Pericyclic reaction favored at high temperatures; C-Br bond is thermally more stable. libretexts.org |
| Pd(0) Catalyst, Base | Bromoacetamide | Cross-Coupling (e.g., Suzuki, Heck) | Facile oxidative addition of Pd(0) into the C-Br bond. ysu.amucmerced.edu |
| Strong Base (e.g., NaOH), Heat | Both | Competing Reactions | Potential for elimination/hydrolysis of the bromoacetamide and/or catalysis of rearrangement. |
| N-Bromoacetamide (NBA) | Allyl Group | Bromo-cyclization | In related systems, NBA can react with allyl groups to initiate domino cyclization reactions. rsc.org |
Computational and Theoretical Approaches to N 4 Allyloxy Phenyl 2 Bromoacetamide Chemistry
Quantum Chemical Calculations for Reaction Mechanism Elucidation (e.g., Density Functional Theory (DFT) studies of bond breaking/forming processes and transition states)
No specific Density Functional Theory (DFT) or other quantum chemical calculations detailing the reaction mechanisms, bond-breaking and forming processes, or transition states for N-[4-(Allyloxy)phenyl]-2-bromoacetamide have been found in the surveyed literature. While DFT is a powerful tool for such investigations, its application to this molecule has not been documented in available research.
Conformational Analysis and Molecular Dynamics Simulations of Compound Structure
There are no available studies on the conformational analysis or molecular dynamics simulations of this compound. Such studies would provide valuable insights into the molecule's flexibility, preferred three-dimensional structures, and behavior over time, but this information is not present in the current body of scientific literature.
Structure-Reactivity Relationships Derived from Theoretical Models and Electron Density Analysis
Detailed structure-reactivity relationships for this compound, derived from theoretical models and electron density analysis, have not been published. This type of analysis is crucial for understanding how the molecular structure influences its chemical reactivity, but it has not been specifically applied to this compound in the available literature.
Prediction of Novel Reaction Pathways and Reactivity Profiles via Computational Screening
No computational screening studies that predict novel reaction pathways or reactivity profiles for this compound could be located. High-throughput computational screening is a modern approach to discovering new reactions and understanding a molecule's potential chemical behavior, but it does not appear to have been utilized for this specific compound in published research.
Spectroscopic and Structural Elucidation Methodologies in the Research of N 4 Allyloxy Phenyl 2 Bromoacetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of N-[4-(Allyloxy)phenyl]-2-bromoacetamide, providing precise information about the hydrogen and carbon skeletal framework.
¹H NMR: The ¹H NMR spectrum of this compound exhibits distinct signals that correspond to the different types of protons present in the molecule. For a related compound, 2-bromo-N-phenylacetamide, the proton signals have been assigned. researchgate.net In this compound, the aromatic protons on the phenyl ring typically appear as doublets in the downfield region. The protons of the allyloxy group give rise to characteristic signals: a doublet for the two protons adjacent to the oxygen atom, a multiplet for the proton on the double bond, and two distinct signals for the terminal vinyl protons. The methylene (B1212753) protons of the bromoacetamide moiety appear as a singlet, and the amide proton (N-H) also presents as a singlet, often in the downfield region.
¹³C NMR: The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon of the amide group is typically observed in the downfield region of the spectrum. The aromatic carbons show a set of signals in the aromatic region, with their chemical shifts influenced by the substituents. The carbons of the allyloxy group and the methylene carbon of the bromoacetamide group are found in the upfield region of the spectrum. For instance, in a similar compound, 4'-Bromoacetanilide, the carbonyl carbon and aromatic carbons have been identified using ¹³C NMR. nih.gov
Interactive Data Table: Representative NMR Data
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Amide (C=O) | - | ~164-168 |
| Aromatic C-N | - | ~135-140 |
| Aromatic C-O | - | ~155-158 |
| Aromatic C-H | ~6.8-7.5 (m) | ~115-122 |
| Allyl -OCH₂- | ~4.5 (d) | ~69 |
| Allyl -CH= | ~6.0 (m) | ~133 |
| Allyl =CH₂ | ~5.3-5.4 (m) | ~117 |
| Bromoacetyl -CH₂Br | ~4.0 (s) | ~29 |
| Amide -NH- | ~8.2 (s) | - |
Note: The chemical shift values are approximate and can vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Characterization and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds.
The IR spectrum of this compound displays several characteristic absorption bands. A prominent band is observed for the N-H stretching vibration of the secondary amide, typically in the region of 3200-3300 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group (Amide I band) gives a strong absorption band around 1660-1680 cm⁻¹. researchgate.net The C-N stretching vibration (Amide II band) is usually found near 1530-1550 cm⁻¹.
The presence of the allyl group is confirmed by several peaks. The =C-H stretching of the vinyl group appears above 3000 cm⁻¹, while the C=C stretching vibration is observed around 1645 cm⁻¹. The out-of-plane bending vibrations for the vinyl group are typically seen in the 910-1000 cm⁻¹ region.
The aromatic ring exhibits C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the ring at approximately 1600 cm⁻¹ and 1500 cm⁻¹. The C-O-C stretching of the ether linkage is characterized by absorptions in the 1250-1000 cm⁻¹ range. The C-Br stretching vibration of the bromoacetyl group is typically found in the lower frequency region of the spectrum, around 600-700 cm⁻¹.
Interactive Data Table: Key IR Absorption Bands
| Vibrational Mode | Approximate Frequency (cm⁻¹) |
| N-H Stretch (Amide) | 3200-3300 |
| C=O Stretch (Amide I) | 1660-1680 |
| N-H Bend / C-N Stretch (Amide II) | 1530-1550 |
| Aromatic C-H Stretch | >3000 |
| Alkene =C-H Stretch | >3000 |
| Aromatic C=C Stretch | ~1600, ~1500 |
| Alkene C=C Stretch | ~1645 |
| C-O-C Stretch (Ether) | 1250-1000 |
| C-Br Stretch | 600-700 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and confirming the elemental composition of this compound. It also provides valuable structural information through the analysis of fragmentation patterns. The molecular formula of the compound is C₁₁H₁₂BrNO₂, corresponding to a molecular weight of approximately 270.12 g/mol . scbt.com
In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed, and due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) separated by two mass units would be evident, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
The fragmentation of this compound under mass spectrometric conditions can proceed through several pathways. Common fragmentation patterns for similar amide-containing compounds involve cleavage of the amide bond and other labile bonds. researchgate.net Key fragmentation pathways for this molecule could include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group, leading to the loss of the bromoacetyl moiety or the bromomethyl radical.
Amide bond cleavage: Scission of the amide bond can result in the formation of ions corresponding to the N-[4-(allyloxy)phenyl]amino group and the bromoacetyl group.
Loss of the allyl group: Cleavage of the ether linkage can lead to the loss of the allyl group as a radical.
McLafferty rearrangement: If sterically feasible, a hydrogen atom from the alkyl chain can be transferred to the carbonyl oxygen, followed by cleavage of the intervening C-C bond, although this is less common for this specific structure.
The analysis of these fragment ions helps to piece together the structure of the molecule and confirm the identity of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of their elemental compositions.
X-ray Diffraction (XRD) for Solid-State Structure Determination and Conformational Analysis
X-ray diffraction (XRD) on a single crystal of this compound provides definitive information about its three-dimensional structure in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, offering insights into the molecule's conformation and the nature of intermolecular interactions.
The conformation of the molecule, particularly the relative orientation of the phenyl ring, the amide plane, and the allyloxy group, can be determined with high precision. The planarity of the phenyl ring and the amide group can be assessed, and the torsion angles defining the orientation of the flexible allyloxy and bromoacetyl groups can be measured. These conformational details are influenced by both intramolecular steric effects and intermolecular packing forces within the crystal lattice. In related acetamide (B32628) derivatives, different conformations, such as antiperiplanar and anticlinal, have been observed. researchgate.net
Interactive Data Table: Expected Structural Parameters from XRD
| Parameter | Expected Value Range |
| C=O Bond Length | ~1.23 Å |
| C-N (Amide) Bond Length | ~1.33 Å |
| N-H Bond Length | ~0.86 Å |
| C-Br Bond Length | ~1.94 Å |
| C-O (Ether) Bond Length | ~1.37 Å |
| C-C (Aromatic) Bond Length | ~1.39 Å |
| N-H···O Hydrogen Bond Distance | ~2.8-3.0 Å |
Note: These are typical values for similar organic compounds and may vary for the specific title compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound. The absorption of UV or visible light by the molecule promotes electrons from a lower energy molecular orbital to a higher energy one.
The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the phenyl and amide chromophores. The phenyl ring typically exhibits two main absorption bands: a strong primary band (E-band) around 200-210 nm and a weaker secondary band (B-band) around 250-270 nm, both arising from π → π* transitions. The presence of substituents on the phenyl ring, such as the allyloxy and acetamido groups, can cause a bathochromic (red) shift of these absorption maxima and an increase in their intensity (hyperchromic effect).
Advanced Applications in Complex Organic Synthesis and Materials Science
Role as a Key Intermediate in the Synthesis of Diverse Organic Molecules
N-[4-(Allyloxy)phenyl]-2-bromoacetamide serves as a crucial building block in the multi-step synthesis of a variety of organic molecules. The presence of the α-bromo-substituted amide provides a reactive site for nucleophilic substitution, enabling the introduction of diverse functionalities. Simultaneously, the allyloxy group offers a handle for further chemical transformations, such as olefin metathesis, hydrogenation, or polymerization.
The bromoacetamide functionality is a potent electrophile, readily undergoing reaction with a wide range of nucleophiles. This reactivity allows for the facile introduction of the N-[4-(allyloxy)phenyl]acetamido moiety into larger, more complex structures. This strategic incorporation can be a key step in the synthesis of biologically active compounds or functional organic materials. The allyl group, on the other hand, can be reserved for later-stage modifications, providing a "latent" reactive site that is stable to many reaction conditions used to elaborate the rest of the molecule.
| Target Molecule Class | Synthetic Strategy | Key Reaction of this compound |
| Substituted Anilines | Nucleophilic substitution | Reaction of the bromoacetamide with primary or secondary amines. |
| Thioether Derivatives | Thioalkylation | Reaction with thiol-containing compounds. |
| Ester Analogues | O-Alkylation | Reaction with carboxylates or other oxygen nucleophiles. |
Contribution to the Development of Novel Heterocyclic Systems
The structural features of this compound make it a valuable precursor for the construction of novel heterocyclic systems. Multicomponent reactions (MCRs), which involve the one-pot combination of three or more starting materials, are a powerful tool for the efficient synthesis of complex cyclic structures. The bromoacetamide portion of the molecule can participate in various cyclization strategies, leading to the formation of diverse heterocyclic rings.
For instance, the reaction of this compound with suitable dinucleophiles can lead to the formation of medium- to large-sized rings, which are often challenging to synthesize via traditional methods. The allyl group can also be an active participant in these cyclization reactions, for example, through intramolecular Heck reactions or ring-closing metathesis, to generate unique polycyclic frameworks.
Precursors for Polymeric Materials and Functional Organic Frameworks
The allyl ether functionality of this compound is a key feature that allows for its use as a monomer in the synthesis of advanced polymeric materials. The vinyl group of the allyl moiety can undergo polymerization through various mechanisms, including free-radical polymerization and ring-opening metathesis polymerization (ROMP). This enables the creation of polymers with pendant N-phenyl-2-bromoacetamide groups.
These functionalized polymers can serve as platforms for post-polymerization modification. The bromoacetamide units along the polymer backbone can be reacted with a variety of nucleophiles to introduce new functional groups, leading to materials with tailored properties for specific applications, such as drug delivery, sensing, or catalysis.
Furthermore, the rigid phenyl ring and the reactive sites of this compound make it a potential building block for the synthesis of functional organic frameworks (FOFs) and metal-organic frameworks (MOFs). These highly ordered, porous materials have applications in gas storage, separation, and heterogeneous catalysis.
| Polymer/Framework Type | Polymerization/Assembly Method | Role of this compound |
| Functional Polymers | Free-Radical Polymerization | Monomer with a reactive allyl group. |
| Graft Copolymers | "Grafting from" techniques | Polymer backbone with initiation sites. |
| Functional Organic Frameworks | Solvothermal synthesis | Organic linker with specific connectivity. |
Integration into Ligand Design for Catalytic Processes
The design of ligands is central to the development of efficient and selective transition metal catalysts. This compound can be incorporated into ligand scaffolds to impart specific properties to the resulting metal complexes. The bromoacetamide group can be used as a handle to attach the ligand to a solid support or to introduce additional donor atoms for metal coordination.
The allyloxy group can also play a role in catalysis. For example, it can be used to tune the electronic properties of the ligand or to provide a secondary coordination site for the metal center. Furthermore, the allyl group can be used to anchor the catalyst to a polymeric support, facilitating catalyst recovery and reuse. The development of such ligands is crucial for advancing sustainable chemical processes.
Q & A
Q. What are the key synthetic routes for N-[4-(Allyloxy)phenyl]-2-bromoacetamide, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves bromoacetylation of 4-(allyloxy)aniline under controlled conditions. A common approach includes: (i) Reacting 4-(allyloxy)aniline with bromoacetyl bromide in a polar aprotic solvent (e.g., DCM) at 0–5°C to form the acetamide backbone. (ii) Purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Intermediates are characterized using 1H/13C NMR to confirm regioselectivity and IR spectroscopy to verify amide bond formation (C=O stretch ~1650 cm⁻¹) .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H NMR identifies allyloxy protons (δ 4.5–5.5 ppm) and bromoacetamide CH₂Br (δ 3.8–4.2 ppm). 13C NMR confirms carbonyl (C=O, ~170 ppm) and brominated carbons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 298.0) .
- X-ray Crystallography : Resolves polymorphism, as seen in related bromoacetamides (e.g., bond angles and packing interactions) .
Q. How is the purity of this compound assessed?
- Methodological Answer :
- HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) with UV detection (λ = 254 nm) ensures >95% purity.
- Melting Point Analysis : Consistency with literature values (e.g., 120–122°C) confirms absence of major impurities .
Q. What in vitro assays are used to screen the biological activity of bromoacetamide derivatives?
- Methodological Answer :
- Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Anti-inflammatory Testing : COX-2 inhibition assay (ELISA) to evaluate prostaglandin suppression .
Advanced Research Questions
Q. How can reaction conditions be optimized to suppress competing pathways during synthesis?
- Methodological Answer :
- Temperature Control : Maintaining 0–5°C prevents hydrolysis of bromoacetyl bromide.
- Solvent Selection : DCM minimizes nucleophilic side reactions compared to THF.
- Stoichiometry : Excess 4-(allyloxy)aniline (1.2 equiv) drives the reaction to completion, reducing dimerization by-products .
Q. How do substituents on the phenyl ring influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer :
- Electron-Donating Groups (e.g., allyloxy) : Activate the aromatic ring, enhancing electrophilic substitution at the para position.
- Steric Effects : Allyloxy groups may hinder nucleophilic attack on the acetamide carbonyl, requiring base catalysis (e.g., K₂CO₃) .
Q. What strategies resolve contradictions in reported biological activity data for bromoacetamides?
- Methodological Answer :
- Dose-Response Curves : Re-evaluate IC₅₀ values across multiple cell lines to identify cell-type specificity.
- Metabolic Stability Studies : Use liver microsomes to assess if rapid degradation explains inconsistent in vivo vs. in vitro results .
Q. How can computational modeling predict interaction modes with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Simulate binding to COX-2 or kinase domains, prioritizing poses with hydrogen bonds to bromoacetamide’s carbonyl or bromine.
- QSAR Analysis : Correlate logP values with cytotoxicity to optimize lipophilicity .
Q. What crystallographic techniques differentiate polymorphs of this compound?
- Methodological Answer :
- Single-Crystal XRD : Compare unit cell parameters (e.g., space group P21/c vs. P-1) and hydrogen-bonding networks.
- Powder XRD : Identify polymorphic transitions under thermal stress (DSC/TGA analysis) .
Q. How does the compound’s stability under varying pH conditions impact formulation for biological studies?
- Methodological Answer :
- pH-Rate Profile : Conduct accelerated stability testing (25–40°C) in buffers (pH 1–10). Hydrolysis is minimized at pH 4–6, suggesting citrate buffer for stock solutions.
- Light Sensitivity : Store in amber vials to prevent bromine dissociation under UV exposure .
Data Contradiction Analysis
Q. Why do some studies report high anticancer activity while others show minimal effects?
- Methodological Answer :
- Cell Line Variability : Test across panels (NCI-60) to identify genetic biomarkers (e.g., p53 status) influencing sensitivity.
- Redox Activity : Measure ROS generation via DCFH-DA assay; excessive ROS may trigger apoptosis in some lines but necrosis in others .
Q. How to address discrepancies in reported melting points for structurally similar analogs?
- Methodological Answer :
- Recrystallization Solvent : Compare mp after recrystallizing from ethanol vs. ethyl acetate. Polar solvents yield purer crystals with higher mp.
- Polymorphism Screening : Use slurry bridging experiments to isolate stable forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
